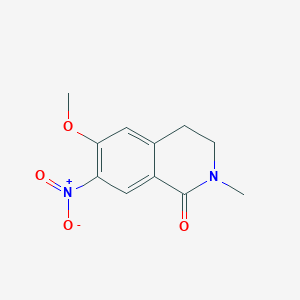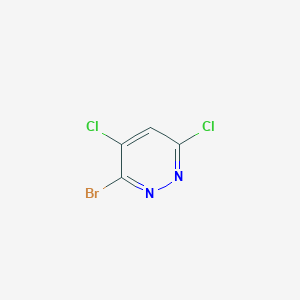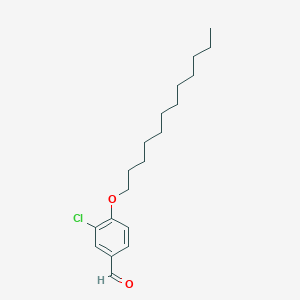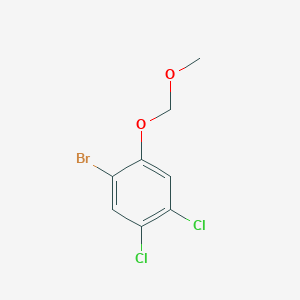
(4-Benzyloxy-2-methylphenyl)oxoacetic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneacetic acid, 2-methyl-alpha-oxo-4-(phenylmethoxy)-, ethyl ester is a complex organic compound with the molecular formula C18H18O4 and a molecular weight of 298.3331 . This compound is characterized by its unique structure, which includes a benzene ring, an acetic acid moiety, and an ethyl ester group. It is often used in various chemical and pharmaceutical applications due to its versatile reactivity and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 2-methyl-alpha-oxo-4-(phenylmethoxy)-, ethyl ester typically involves multiple steps, including esterification, oxidation, and substitution reactions. One common synthetic route starts with the esterification of benzeneacetic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester. This is followed by the introduction of the 2-methyl-alpha-oxo group through a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride as the catalyst. Finally, the phenylmethoxy group is introduced via a nucleophilic substitution reaction using phenylmethanol and a suitable base, such as sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of Benzeneacetic acid, 2-methyl-alpha-oxo-4-(phenylmethoxy)-, ethyl ester is typically carried out in large-scale reactors with precise control over reaction conditions, such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Additionally, advanced purification techniques, such as recrystallization and chromatography, are employed to remove impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Benzeneacetic acid, 2-methyl-alpha-oxo-4-(phenylmethoxy)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Phenylmethanol, sodium hydroxide (NaOH), organic solvents like dichloromethane or toluene.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzeneacetic acid, 2-methyl-alpha-oxo-4-(phenylmethoxy)-, ethyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of Benzeneacetic acid, 2-methyl-alpha-oxo-4-(phenylmethoxy)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes, receptors, or other biomolecules. The presence of the phenylmethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes and exert its effects at the cellular level. Additionally, the 2-methyl-alpha-oxo group can participate in redox reactions, influencing the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Benzeneacetic acid, 2-methyl-alpha-oxo-4-(phenylmethoxy)-, ethyl ester can be compared with other similar compounds, such as:
Benzeneacetic acid, ethyl ester: Lacks the 2-methyl-alpha-oxo and phenylmethoxy groups, resulting in different reactivity and applications.
Benzeneacetic acid, 2-methyl-alpha-oxo-ethyl ester: Similar structure but without the phenylmethoxy group, affecting its lipophilicity and biological activity.
Phenylacetic acid, ethyl ester: Lacks the 2-methyl-alpha-oxo group, leading to different chemical properties and uses.
The unique combination of functional groups in Benzeneacetic acid, 2-methyl-alpha-oxo-4-(phenylmethoxy)-, ethyl ester makes it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
1256466-41-7 |
|---|---|
Fórmula molecular |
C18H18O4 |
Peso molecular |
298.3 g/mol |
Nombre IUPAC |
ethyl 2-(2-methyl-4-phenylmethoxyphenyl)-2-oxoacetate |
InChI |
InChI=1S/C18H18O4/c1-3-21-18(20)17(19)16-10-9-15(11-13(16)2)22-12-14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3 |
Clave InChI |
DBRMVECABYDTRU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N'-[(1Z)-3,4-dihydronaphthalen-1(2H)-ylidene]thiophene-2-carbohydrazide](/img/structure/B14080229.png)



![N-[(2-chloro-4-fluorophenyl)methyl]pyridin-2-amine](/img/structure/B14080247.png)




![7-Methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14080276.png)

